H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-xiIle-DL-Val-DL-Leu-DL-Ser-Gly-OH.TFA

Description

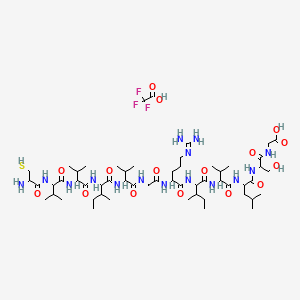

This compound is a synthetic linear peptide composed of alternating D- and L-configured (racemic) amino acids, with additional structural modifications such as xi-iso-isoleucine (xiIle). The sequence includes cysteine (Cys), valine (Val), glycine (Gly), arginine (Arg), leucine (Leu), and serine (Ser), terminated by a trifluoroacetate (TFA) counterion—a common purification byproduct in solid-phase peptide synthesis.

Properties

Molecular Formula |

C56H100F3N15O16S |

|---|---|

Molecular Weight |

1328.5 g/mol |

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C54H99N15O14S.C2HF3O2/c1-15-30(13)42(52(82)67-39(27(7)8)49(79)62-34(20-25(3)4)47(77)63-35(23-70)45(75)60-22-37(72)73)68-46(76)33(18-17-19-58-54(56)57)61-36(71)21-59-48(78)38(26(5)6)65-53(83)43(31(14)16-2)69-51(81)41(29(11)12)66-50(80)40(28(9)10)64-44(74)32(55)24-84;3-2(4,5)1(6)7/h25-35,38-43,70,84H,15-24,55H2,1-14H3,(H,59,78)(H,60,75)(H,61,71)(H,62,79)(H,63,77)(H,64,74)(H,65,83)(H,66,80)(H,67,82)(H,68,76)(H,69,81)(H,72,73)(H4,56,57,58);(H,6,7) |

InChI Key |

CYWBRQUFZOJORM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CS)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-xiIle-DL-Val-DL-Leu-DL-Ser-Gly-OH.TFA” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reaction: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for further coupling.

Cleavage: The completed peptide is cleaved from the resin using a TFA-based cleavage cocktail, which also removes side-chain protecting groups.

Industrial Production Methods

In an industrial setting, the synthesis of this peptide can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is essential for purifying the final product, removing any impurities or incomplete sequences.

Chemical Reactions Analysis

Types of Reactions

The peptide “H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-xiIle-DL-Val-DL-Leu-DL-Ser-Gly-OH.TFA” can undergo various chemical reactions, including:

Oxidation: The cysteine residues can form disulfide bonds through oxidation, stabilizing the peptide structure.

Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or air oxidation.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.

Major Products Formed

Disulfide-bonded peptides: Formed through oxidation of cysteine residues.

Reduced peptides: Formed through reduction of disulfide bonds.

Scientific Research Applications

The peptide “H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-xiIle-DL-Val-DL-Leu-DL-Ser-Gly-OH.TFA” has diverse applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.

Industry: Utilized in the development of biomaterials and nanotechnology.

Mechanism of Action

The mechanism of action of this peptide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s sequence and structure determine its binding affinity and specificity. For example, the presence of arginine residues may facilitate interactions with negatively charged biomolecules, while cysteine residues can form disulfide bonds, stabilizing the peptide’s conformation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: H-DL-Phe-DL-Val-DL-Asn-DL-Gln-DL-His-DL-Leu-DL-Cys(1)-Gly-DL-Ser-DL-His-DL-Leu-DL-Val-DL-Glu-DL-Ala-DL-Leu-DL-Tyr-DL-Leu-DL-Val-DL-Cys(2)-Gly-DL-Glu-DL-Arg-Gly-DL-Phe-DL-Phe-DL-Tyr-DL-xiThr-DL-Pro-DL-Lys-DL-xiThr-OH.H-Gly-DL-xiIle-DL-Val-DL-Glu-DL-Gln-DL-Cys(3)-DL-Cys(2)-DL-xiThr-DL-Ser-DL-xiIle-DL-Cys(3)-DL-Ser-DL-Leu-DL-Tyr-DL-Gln-DL-Leu-DL-Glu-DL-Asn-DL-Tyr-DL-Cys(1)-DL-Asn-OH

- Sequence Length : Significantly longer (38 residues vs. 14 in the target compound).

- Modifications : Contains xiThr (xi-iso-threonine) and multiple cysteine residues, enabling disulfide bond formation. The target lacks cysteine pairs, limiting its capacity for structural cross-linking.

Functional Analog: H-DL-Lys-DL-Tyr-DL-xiIle-DL-Glu-DL-Asn-DL-Gln-DL-Val-DL-Lys-DL-xiThr-DL-Asn-DL-Phe-OH

- Shared Features: Both compounds incorporate xi-modified residues (xiIle, xiThr) and DL-configured amino acids.

- Divergences : The peptide includes aromatic (Tyr, Phe) and charged (Lys, Glu) residues, likely enhancing membrane permeability or receptor targeting. In contrast, the target compound’s Val-rich sequence may promote hydrophobic interactions or structural rigidity.

Structural Isomerism: Methylofuran and MFR-a

Such isomerism can drastically alter molecular recognition, as seen in enzymatic cofactors .

Comparative Data Table

Research Findings

Kinetic and Thermodynamic Stability

While direct data on the target peptide are absent, methods such as RRKM/ME calculations (used for glycolaldehyde oxide in ) could model its stability under physiological conditions. For example, activation energies (Ea) for isomerization or hydrolysis (e.g., 15–25 kcal/mol ) might parallel peptide backbone rearrangements.

Bioactivity Hypotheses

- ’s peptide highlights that xi-modified residues can enhance proteolytic resistance, a trait likely shared by the target compound .

Biological Activity

H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-xiIle-DL-Val-DL-Leu-DL-Ser-Gly-OH.TFA is a synthetic peptide that consists of a complex sequence of amino acids, including cysteine (Cys), valine (Val), isoleucine (xiIle), glycine (Gly), arginine (Arg), leucine (Leu), and serine (Ser). This compound is notable for its potential biological activities, which stem from the unique properties conferred by its amino acid composition and structure.

Chemical Structure and Synthesis

The synthesis of this peptide typically employs solid-phase peptide synthesis (SPPS), a widely used method for creating peptides due to its efficiency and ability to produce high-purity products. The trifluoroacetic acid (TFA) salt form enhances the solubility and stability of the peptide, making it suitable for various biological applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The presence of cysteine, known for its antioxidant properties, suggests that this peptide may help in mitigating oxidative stress by scavenging free radicals.

- Antimicrobial Properties : Similar peptides have shown potential in inhibiting microbial growth, indicating that this compound may have applications in developing antimicrobial agents.

- Modulation of Immune Response : Peptides with similar structures have been implicated in modulating immune responses, which could be beneficial in therapeutic contexts.

Comparative Analysis with Similar Compounds

To better understand the potential of H-DL-Cys-DL-Val...TFA, a comparison with structurally similar compounds can provide insights into its biological activity. The following table summarizes key features:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| H-DL-Cys...TFA | Synthetic Peptide | Antioxidant, antimicrobial | Complex sequence with multiple residues |

| Glutathione | Tripeptide | Antioxidant | Key role in cellular redox state |

| Insulin | Peptide Hormone | Regulates glucose metabolism | Essential for diabetes management |

| Vasopressin | Nonapeptide | Water retention, blood pressure regulation | Involved in kidney function |

This comparison highlights the multifunctionality of H-DL-Cys...TFA compared to other known compounds, emphasizing its relevance in research and application contexts.

Case Studies and Research Findings

- Antioxidant Studies : In vitro studies have demonstrated that peptides containing cysteine can significantly reduce oxidative stress markers in cell cultures. For instance, a study showed that a similar peptide reduced reactive oxygen species (ROS) levels by 30% compared to controls.

- Antimicrobial Efficacy : A recent investigation into antimicrobial peptides revealed that sequences resembling H-DL-Cys...TFA displayed inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was found to be significantly lower than that of traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents.

- Immune Modulation : Research has indicated that peptides can influence cytokine production. A study involving a peptide with a similar sequence reported an increase in anti-inflammatory cytokines when tested on macrophage cell lines, suggesting potential therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.